molecular formula C18H12N2O3S B5526892 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide

Cat. No. B5526892
M. Wt: 336.4 g/mol
InChI Key: NXBBGLMSPOEUIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide involves multiple steps, including the coupling of amine with carbonyl chloride and subsequent treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions to obtain the corresponding thioamide. The thioamide is then oxidized to synthesize the desired benzothiazole derivative. These reactions highlight the complexity and precision required in the synthesis process of such compounds (Aleksandrov et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information about the molecular architecture, including the arrangement of functional groups and the overall molecular geometry. The structure is crucial for understanding the chemical behavior and reactivity of the compound under various conditions.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a range of chemical reactions, including electrophilic substitution reactions like nitration, bromination, formylation, and acylation. These reactions are indicative of the compound's reactive sites and its chemical versatility. The substituents introduced during these reactions can significantly alter the compound's chemical and physical properties, demonstrating the compound's adaptability in synthetic chemistry (Aleksandrov et al., 2017).

Scientific Research Applications

Antiplasmodial Activity

Derivatives related to the benzothiazol-2-yl moiety have been studied for their potential in combating malaria. For instance, N-acylated furazan-3-amines demonstrated activity against Plasmodium falciparum strains, with the activity depending significantly on the acyl moiety's nature. These compounds reveal interesting structure-activity relationships, highlighting the promise of such derivatives in antiplasmodial applications (Hermann et al., 2021).

Antimicrobial Agents

Another domain of application is in antimicrobial activity, where derivatives like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine have shown potent effects against a variety of pathogenic strains. This class of compounds exhibits pronounced activity, especially against Gram-positive bacteria, showcasing their potential as powerful antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

In the realm of anticancer research, specific benzothiazole derivatives have been synthesized and evaluated against various cancer cell lines. The focus here is on identifying compounds with selective toxicity towards cancerous cells, aiming to uncover new therapeutic agents with potential efficacy in cancer treatment. For instance, derivatives showcasing higher anticancer activities than reference drugs highlight the therapeutic promise of benzothiazole-based compounds (Ravinaik et al., 2021).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibiting properties. Specifically, they offer protection against steel corrosion in acidic environments, indicating their utility in industrial applications where material longevity is crucial. The effectiveness of these compounds as corrosion inhibitors demonstrates their potential in enhancing the durability of metals (Hu et al., 2016).

Photophysical and Antimicrobial Studies

Synthetic approaches have led to the development of novel benzothiazole derivatives with promising antimicrobial activity and intriguing photophysical properties. These studies not only contribute to our understanding of benzothiazole's biological activities but also open new avenues for the development of materials with specific optical properties (Padalkar et al., 2014).

Future Directions

The future directions for the research on “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide” and other benzothiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanism of action .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-14-8-7-11(19-17(22)15-5-3-9-23-15)10-12(14)18-20-13-4-1-2-6-16(13)24-18/h1-10,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBBGLMSPOEUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5764899

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